molecular formula C10H19BrO2 B1589127 Tert-butyl 6-bromohexanoate CAS No. 65868-63-5

Tert-butyl 6-bromohexanoate

Cat. No. B1589127
Key on ui cas rn: 65868-63-5
M. Wt: 251.16 g/mol
InChI Key: PSELCIMQRLODQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05607691

Procedure details

6-Bromohexanoyl chloride (2 g, 9.37 mmol) was added to t-butanol (6.98 g, 93.7 mmol) under an inert atmosphere. The reaction mixture was stirred overnight and then was concentrated in vacuo, dissolved in ethyl acetate (150 ml), washed with saturated aqueous sodium bicarbonate and 10% aqueous citric acid, and dried over magnesium sulfate to yield t-butyl 6-bromohexanoate (2.02 g, 80% yield).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
6.98 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][C:7](Cl)=[O:8].[C:10]([OH:14])([CH3:13])([CH3:12])[CH3:11]>>[Br:1][CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][C:7]([O:14][C:10]([CH3:13])([CH3:12])[CH3:11])=[O:8]

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
BrCCCCCC(=O)Cl
Name
Quantity
6.98 g
Type
reactant
Smiles
C(C)(C)(C)O

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
was concentrated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in ethyl acetate (150 ml)
WASH
Type
WASH
Details
washed with saturated aqueous sodium bicarbonate and 10% aqueous citric acid
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
BrCCCCCC(=O)OC(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 2.02 g
YIELD: PERCENTYIELD 80%
YIELD: CALCULATEDPERCENTYIELD 85.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.